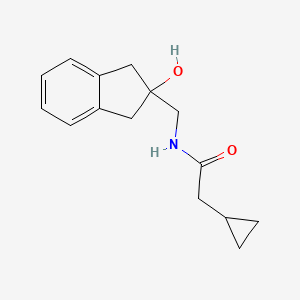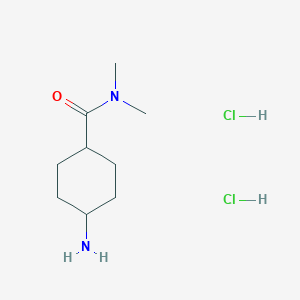
4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and purification processes to achieve high purity levels. The use of advanced analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: Common substitution reactions involve the replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens or alkylating agents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce cyclohexanone derivatives, while reduction can yield various amine compounds .
Scientific Research Applications
4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride
- N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride
- 4-amino-1-(1-propyl)-piperidine
Comparison: 4-Amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt. This gives it distinct physicochemical properties and reactivity compared to similar compounds. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-amino-N,N-dimethylcyclohexane-1-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11(2)9(12)7-3-5-8(10)6-4-7;;/h7-8H,3-6,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQZFSVWABCQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide](/img/structure/B2631665.png)

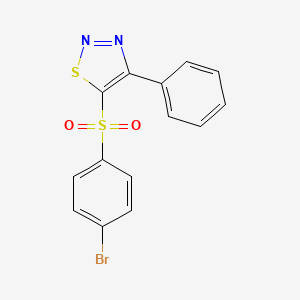
![N-[(1-Methylsulfanylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2631669.png)
![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)
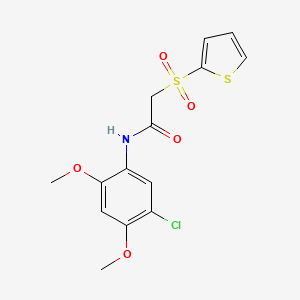
![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)
![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)

![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)
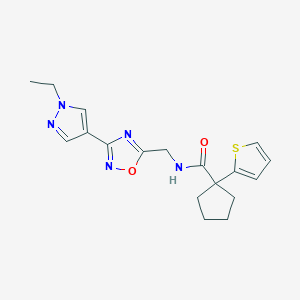
![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)
![2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2631683.png)
